2,3,4,6-Tetrachlorobenzoic acid

Catalog No.
S14644702
CAS No.
50-40-8
M.F
C7H2Cl4O2
M. Wt
259.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetrachlorobenzoic acid

CAS Number

50-40-8

Product Name

2,3,4,6-Tetrachlorobenzoic acid

IUPAC Name

2,3,4,6-tetrachlorobenzoic acid

Molecular Formula

C7H2Cl4O2

Molecular Weight

259.9 g/mol

InChI

InChI=1S/C7H2Cl4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13)

InChI Key

WXMDSEXWSOFZAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)Cl

2,3,4,6-Tetrachlorobenzoic acid is a chlorinated derivative of benzoic acid, characterized by the presence of four chlorine atoms attached to the benzene ring at the 2, 3, 4, and 6 positions. Its molecular formula is C₇H₂Cl₄O₂, with a molecular weight of approximately 267.88 g/mol. This compound appears as a white to light yellow crystalline solid and has a melting point in the range of 160-164 °C. It is soluble in organic solvents such as methanol and exhibits moderate stability under standard conditions .

The chemical behavior of 2,3,4,6-tetrachlorobenzoic acid includes various reactions typical of carboxylic acids and chlorinated compounds:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Reduction: Can be reduced to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to various derivatives.

Research indicates that 2,3,4,6-tetrachlorobenzoic acid exhibits biological activity that may include herbicidal properties. Its structural similarity to other chlorinated benzoic acids suggests potential interactions with plant growth regulators. Additionally, it has been studied for its immunosuppressive effects and potential applications in cancer research due to its ability to influence cellular pathways involved in tumorigenesis .

Several methods have been developed for synthesizing 2,3,4,6-tetrachlorobenzoic acid:

  • Direct Chlorination: Chlorination of benzoic acid using chlorine gas or chlorinating agents under controlled conditions can yield tetrachlorobenzoic acid.
  • Substitution Reactions: Starting from simpler chlorinated benzoic acids (like trichlorobenzoic acids), further chlorination can be performed.
  • Acylation Reactions: Utilizing acylation methods with chlorinated phenols can also lead to the formation of tetrachlorobenzoic acid derivatives .

2,3,4,6-Tetrachlorobenzoic acid finds utility in various fields:

  • Agriculture: Used as a herbicide due to its ability to inhibit plant growth.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Investigated for its potential use in studies related to biochemical pathways and environmental degradation processes.

Studies on the interactions of 2,3,4,6-tetrachlorobenzoic acid focus on its effects on biological systems and its environmental fate:

  • Microbial Degradation: Research indicates that this compound may undergo microbial transformation in contaminated soils, suggesting its potential as a degradation intermediate for polychlorinated biphenyls (PCBs).
  • Toxicity Assessments: Evaluations have shown moderate toxicity levels towards various organisms, including aquatic species and terrestrial plants .

Several compounds share structural similarities with 2,3,4,6-tetrachlorobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaChlorine SubstituentsUnique Features
2,4-Dichlorobenzoic AcidC₇H₄Cl₂O₂2 and 4Common herbicide; less chlorinated than tetrachloro derivative.
2,3-Dichlorobenzoic AcidC₇H₄Cl₂O₂2 and 3Used in agricultural applications; moderate herbicide activity.
2,4,5-Trichlorobenzoic AcidC₇H₃Cl₃O₂2, 4 and 5Known for its herbicidal properties; more toxic than tetrachloro variant.
2,3,6-Trichlorobenzoic AcidC₇H₃Cl₃O₂2, 3 and 6Used as a post-emergence herbicide; displays different biological activity.

The uniqueness of 2,3,4,6-tetrachlorobenzoic acid lies in its specific substitution pattern which influences both its chemical reactivity and biological interactions compared to these similar compounds. The presence of four chlorine atoms significantly enhances its lipophilicity and potential for bioaccumulation in environmental matrices .

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

259.877940 g/mol

Monoisotopic Mass

257.880890 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types